
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H28F3N3O and its molecular weight is 431.503. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
- Research on piperidine derivatives, including compounds structurally related to N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide, has shown significant anti-acetylcholinesterase (anti-AChE) activity. These studies highlight the potential of such compounds in the development of antidementia agents, with specific derivatives demonstrating marked increases in acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Structure-Activity Relationships (SAR)
- Further exploration into the SAR of piperidine and benzamide derivatives has revealed that the introduction of specific substituents can enhance anti-AChE activity. These findings support the therapeutic design of more potent inhibitors for conditions associated with acetylcholinesterase dysfunction, underlining the importance of structural modifications in medicinal chemistry (Sugimoto et al., 1992).
Molecular Interaction Studies
- Molecular interaction studies of analogous compounds have provided insights into the binding affinities and receptor selectivity, offering a foundation for the development of receptor-specific antagonists. This research is crucial for creating targeted therapies with fewer side effects, especially in neurology and oncology (Shim et al., 2002).
Anti-Fatigue and Metabolic Studies
- Investigations into benzamide derivatives have shown potential anti-fatigue effects, indicating possible applications in enhancing physical endurance or treating fatigue-related disorders. This research opens avenues for developing supportive treatments in chronic fatigue syndrome and related conditions (Wu et al., 2014).
Drug Metabolism and Pharmacokinetics
- Studies on the disposition and metabolism of benzamide derivatives, including orexin receptor antagonists, have elucidated their metabolic pathways, highlighting the importance of understanding drug metabolism for optimizing pharmacokinetic profiles and minimizing potential drug interactions (Renzulli et al., 2011).
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O/c1-29-13-10-18-14-17(8-9-21(18)29)22(30-11-3-2-4-12-30)16-28-23(31)19-6-5-7-20(15-19)24(25,26)27/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLVFOMFPHRELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

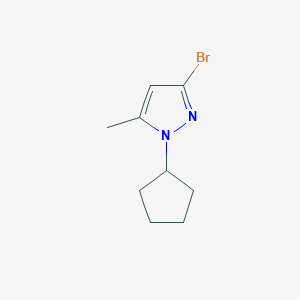
![2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2472122.png)
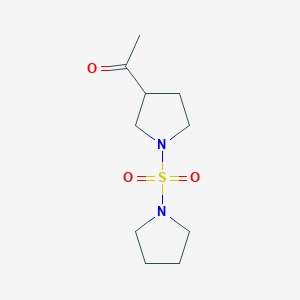
![N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2472125.png)
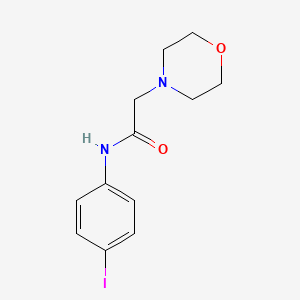
![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2472128.png)
![4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide](/img/structure/B2472129.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2472132.png)
![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)
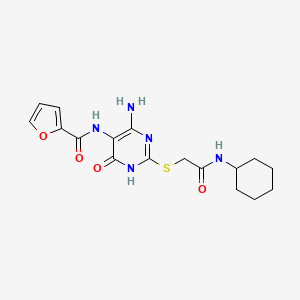
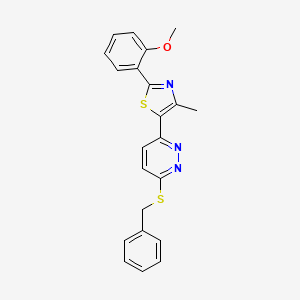
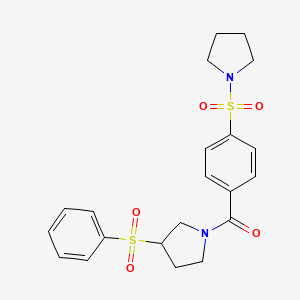
![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2472140.png)